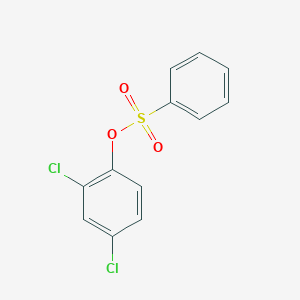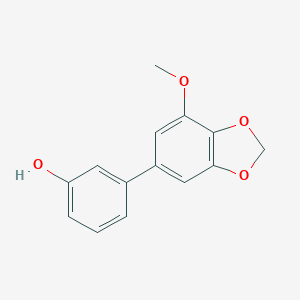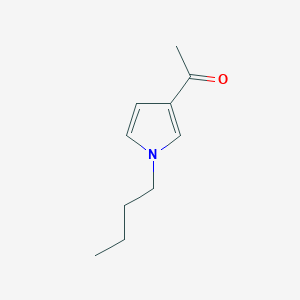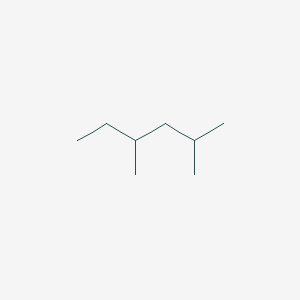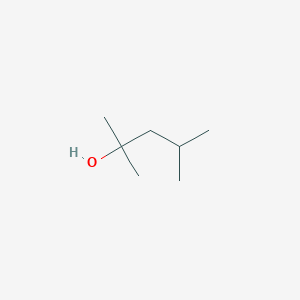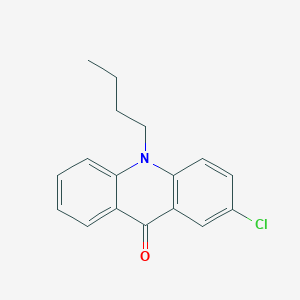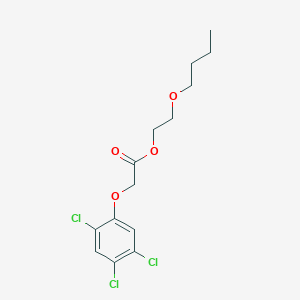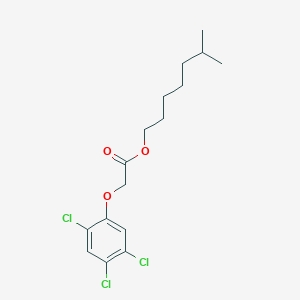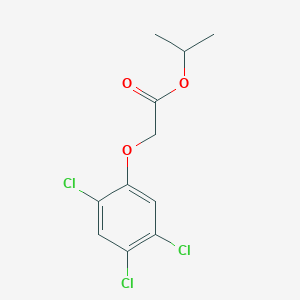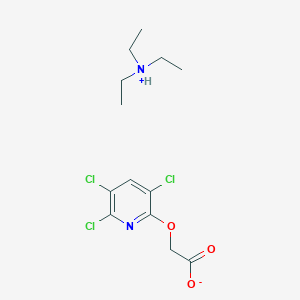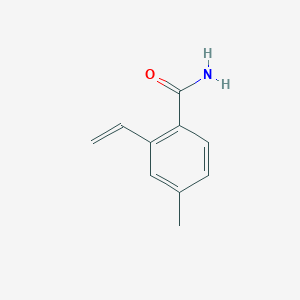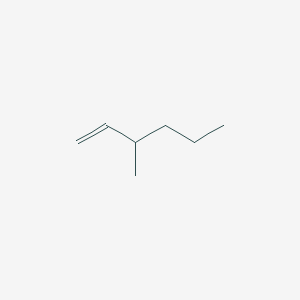
3-Methyl-1-hexene
Overview
Description
3-Methyl-1-hexene is an organic compound with the molecular formula C7H14. It is a branched alkene with a double bond located at the first carbon atom and a methyl group attached to the third carbon atom. This compound is a colorless liquid with a boiling point of approximately 84°C and a density of 0.69 g/mL . It is used in various chemical synthesis processes and has significant industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-hexene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3-methyl-1-hexanol using an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation Reactions: Another method involves the alkylation of 1-hexene with methyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene using transition metal catalysts. This process can produce a mixture of linear and branched alkenes, from which this compound can be isolated through distillation and other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxygenated products. For example, it can be oxidized using potassium permanganate to produce 3-methyl-1-hexanol.
Hydrogenation: The compound can be hydrogenated in the presence of a palladium or platinum catalyst to form 3-methylhexane.
Addition Reactions: this compound readily undergoes addition reactions with halogens, hydrogen halides, and water. For instance, the addition of hydrogen bromide yields 3-bromo-3-methylhexane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Hydrogenation: Hydrogen gas, palladium or platinum catalyst.
Addition: Hydrogen halides (HBr, HCl), halogens (Br2, Cl2), water with acid catalyst (H2SO4).
Major Products:
Oxidation: 3-Methyl-1-hexanol.
Hydrogenation: 3-Methylhexane.
Addition: 3-Bromo-3-methylhexane, 3-Chloro-3-methylhexane.
Scientific Research Applications
3-Methyl-1-hexene has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: While not directly used in biological systems, derivatives of this compound can be used in the synthesis of biologically active molecules.
Medicine: The compound itself is not commonly used in medicine, but its derivatives may be explored for pharmaceutical applications.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-hexene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in the acid-catalyzed hydration reaction, the double bond of this compound is protonated to form a carbocation, which then reacts with water to produce an alcohol. The stability of the carbocation intermediate plays a crucial role in determining the regioselectivity and outcome of the reaction .
Comparison with Similar Compounds
1-Hexene: A linear alkene with a similar molecular formula but without branching.
3-Methyl-1-pentene: Another branched alkene with a shorter carbon chain.
4-Methyl-1-hexene: A positional isomer with the methyl group attached to the fourth carbon atom.
Uniqueness: 3-Methyl-1-hexene is unique due to its specific branching and the position of the double bond. This structure imparts distinct reactivity and physical properties compared to its linear and other branched isomers. Its specific reactivity in addition and oxidation reactions makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
3-methylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h5,7H,2,4,6H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITONZMLZWYPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871021 | |
| Record name | 1-Hexene, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3404-61-3 | |
| Record name | 3-Methyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-1-HEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hexene, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexene, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylhex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-1-HEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VT7I274NM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Methyl-1-hexene behave in a polymerization reaction?
A1: this compound acts as a monomer in polymerization reactions. Research shows it can be copolymerized with other olefins like vinyl acetate using dicumyl peroxide as an initiator. [] Interestingly, the pendant vinyl group of this compound displays significantly higher reactivity compared to model compounds like 1-octene and this compound. [] This suggests a potential for intramolecular polymerization between pendant vinyl groups on the same polymer chain, possibly leading to block-like polymer formation. []
Q2: Can this compound be used in chiral synthesis?
A2: Yes, this compound can serve as a starting material in the stereoselective synthesis of natural products. For example, the (3S,4S)-4-hydroxy-3-methyl-1-hexene enantiomer has been successfully utilized in a three-step synthesis of the insect pheromone (4S,6S,7S)-Serricornin. []
Q3: How does the structure of this compound influence its reactivity with NO3 radicals?
A3: The structure of this compound plays a crucial role in its reactivity with NO3 radicals. Studies have shown that the rate constant for this reaction increases with increasing carbon chain length in linear alkenes. [] For branched alkenes like this compound, both the position and degree of branching affect the rate constant, with steric hindrance being a key factor. []
Q4: Can chiral metallocene catalysts be used to separate the enantiomers of this compound?
A4: Yes, chiral metallocene catalysts can be employed for the kinetic resolution of racemic this compound. [] This approach utilizes the difference in reaction rates between the enantiomers with the catalyst to achieve separation. While a modest kinetic resolution (s = ~2) is typically observed, specific catalysts have shown higher levels of separation (s > 12) with other olefins. []
Q5: How does the presence of this compound affect propylene polymerization?
A5: this compound acts as a comonomer in propylene polymerization, influencing the final properties of the copolymer. Research indicates that the incorporation of this compound can modify the reaction mechanism with both syndiospecific and isospecific metallocene catalysts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)
